2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride
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Overview
Description
2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a nitrile group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride typically involves the reaction of 4-hydrazinylbenzaldehyde with 2-methylpropanenitrile under acidic conditions. The reaction is carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. This interaction can disrupt essential biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydrazinylphenyl)acetonitrile hydrochloride
- 4-(4’-Hydrazinylphenyl)-4H-1,2,4-Triazole
- 2-(4-Hydrazinylphenyl)acetamide hydrochloride
Uniqueness
2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride is unique due to its specific structural features, such as the presence of both a nitrile and a methyl group attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-hydrazinylphenyl)-2-methylpropanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-10(2,7-11)8-3-5-9(13-12)6-4-8;/h3-6,13H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYZXRJSUCMIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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